Trinactin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

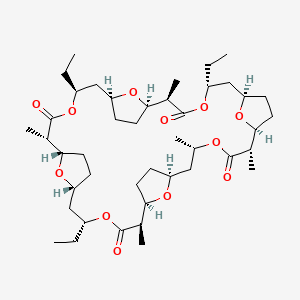

Trinactin is a macrolide.

This compound is a natural product found in Streptomyces, Streptomyces araujoniae, and other organisms with data available.

Mécanisme D'action

Target of Action

Trinactin, a macrotetrolide antibiotic, primarily targets fungi . It is known to act as a cation carrier , which plays a crucial role in maintaining the electrochemical gradient across the cell membrane, thereby influencing various cellular processes.

Mode of Action

It is believed to distort the hyphae and stunt the mycelial growth in susceptible fungi . This disruption in the growth and development of the fungal cells leads to their inability to proliferate, thereby controlling the fungal infection .

Biochemical Pathways

This compound’s action as a cation carrier suggests that it may influence ion transport pathways within the fungal cells . By distorting the hyphae and stunting mycelial growth, this compound likely disrupts essential biochemical pathways in the fungi, leading to their death . .

Result of Action

The primary result of this compound’s action is the control of fungal infections. By distorting the hyphae and stunting the growth of mycelia, this compound inhibits the proliferation of susceptible fungi . This leads to a decrease in the fungal population, thereby alleviating the symptoms of the fungal infection.

Applications De Recherche Scientifique

Antifungal Activity

Trinactin has demonstrated antifungal properties, particularly against zoosporic fungi. Research has shown that compounds like this compound can inhibit the growth of certain plant pathogenic fungi, which is crucial for agricultural applications.

Case Study: Efficacy Against Plant Pathogens

- A study evaluated the effectiveness of this compound against Phytophthora sojae, a significant plant pathogen. The results indicated that this compound effectively inhibited zoospore movement at concentrations as low as 20 mg/L, showcasing its potential as a biocontrol agent in agriculture .

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Phytophthora sojae | 20 mg/L | High |

| Botrytis cinerea | 25 mg/L | Moderate |

| Colletotrichum gloeosporioides | 30 mg/L | Moderate |

Ion Complexation Studies

This compound serves as a valuable model for studying ion complexation due to its ability to bind various cations. This property is essential for understanding the interaction mechanisms between macrotetrolides and metal ions.

Research Findings:

- Raman spectroscopic studies have shown distinct binding patterns of this compound with different cations, providing insights into its conformational behavior in solution .

| Cation | Binding Affinity | Spectroscopic Signature |

|---|---|---|

| Calcium (Ca²⁺) | High | Characteristic peaks at 612 cm⁻¹ |

| Magnesium (Mg²⁺) | Moderate | Peaks observed at 675 cm⁻¹ |

| Potassium (K⁺) | Low | Minimal interaction observed |

Pharmaceutical Applications

While this compound itself is not widely used as a drug, its derivatives and related compounds have been explored for therapeutic applications. The antifungal activity exhibited by this compound analogs makes them candidates for developing new antifungal agents.

Clinical Insights:

- A comparative study involving tolnaftate (a related compound) showed that while it was effective against superficial fungal infections, the mechanism of action shares similarities with that of this compound . This suggests that further exploration of this compound could lead to new formulations for treating fungal infections.

Propriétés

Numéro CAS |

7561-71-9 |

|---|---|

Formule moléculaire |

C43H70O12 |

Poids moléculaire |

779.0 g/mol |

Nom IUPAC |

(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C43H70O12/c1-9-29-21-33-13-17-36(50-33)25(5)40(44)48-24(4)20-32-12-16-37(49-32)26(6)41(45)53-30(10-2)22-34-14-18-39(51-34)28(8)43(47)55-31(11-3)23-35-15-19-38(52-35)27(7)42(46)54-29/h24-39H,9-23H2,1-8H3/t24-,25-,26+,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39-/m0/s1 |

Clé InChI |

DFQMKYUSAALDDY-YGJIZGHUSA-N |

SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |

SMILES isomérique |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@H](O5)[C@H](C(=O)O1)C)CC)C)CC)C)C)C |

SMILES canonique |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

7561-71-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Trinactin; Akd-1D; Akd 1D; Akd1D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.